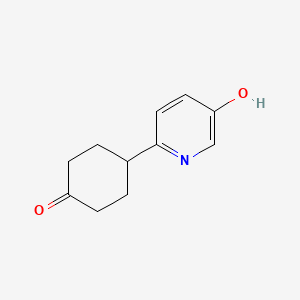
4-Carbamothioylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamothioylphenyl acetate is an organic compound with the molecular formula C9H9NO2S It is a derivative of thiobenzamide, where the acetoxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Carbamothioylphenyl acetate can be synthesized through the acetylation of thiobenzamide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamothioylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiobenzamide or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzamide and its derivatives.
Substitution: Various substituted thiobenzamides.
Aplicaciones Científicas De Investigación
4-Carbamothioylphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Carbamothioylphenyl acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and thiobenzamide, which can then interact with various enzymes and proteins. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Thiobenzamide: The parent compound, lacking the acetoxy group.
4-Methylthio-thiobenzamide: A derivative with a methylthio group instead of an acetoxy group.
4-Acetoxymethyl-thiobenzamide: A similar compound with an acetoxymethyl group.
Uniqueness
4-Carbamothioylphenyl acetate is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9NO2S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(4-carbamothioylphenyl) acetate |
InChI |
InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13) |
Clave InChI |
LLPCWXOGSNFALS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-(4,5-Dihydronaphtho[1,2-b]thiene-2,7-diyl)di(ethan-1-one)](/img/structure/B8517078.png)

![Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-](/img/structure/B8517083.png)
![2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine](/img/structure/B8517084.png)



![N-[3-(Dimethylamino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B8517115.png)



